molecular formula C7H5FN2O B13021767 6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one

6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one

Cat. No.: B13021767
M. Wt: 152.13 g/mol
InChI Key: QUKZNEBYNILOGY-UHFFFAOYSA-N
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Description

6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one is a heterocyclic compound that features a fused pyrrole and pyridazine ring system with a fluorine atom at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclization to Form the Pyridazine Ring: The pyrrole intermediate undergoes cyclization with hydrazine or its derivatives to form the pyridazine ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the pyridazine ring, often using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C in ethanol under atmospheric pressure.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of methoxy-substituted pyrrolo[1,2-b]pyridazinones.

Scientific Research Applications

6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-b]pyridazin-4(1H)-one: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

    6-Chloropyrrolo[1,2-b]pyridazin-4(1H)-one: Similar structure with a chlorine atom instead of fluorine, potentially leading to different pharmacokinetic properties.

    6-Methylpyrrolo[1,2-b]pyridazin-4(1H)-one: Contains a methyl group at the 6-position, which can influence its lipophilicity and metabolic stability.

Uniqueness

6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, alter its electronic properties, and potentially improve its binding affinity to biological targets. This makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-1H-pyrrolo[1,2-b]pyridazin-4-one

InChI

InChI=1S/C7H5FN2O/c8-5-3-6-7(11)1-2-9-10(6)4-5/h1-4,9H

InChI Key

QUKZNEBYNILOGY-UHFFFAOYSA-N

Canonical SMILES

C1=CNN2C=C(C=C2C1=O)F

Origin of Product

United States

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